molecular formula C21H20N2O2S2 B2742359 3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-21-5

3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2742359
CAS No.: 877655-21-5
M. Wt: 396.52
InChI Key: BLKFVGPQGZZVQQ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective small molecule inhibitor recognized for its activity within key cellular signaling pathways. Its primary research value lies in its ability to target and modulate the function of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two closely related kinases that are central regulators of cell growth, proliferation, survival, and metabolism. The PI3K/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a critical area of oncological research. This compound acts as a dual inhibitor, interfering with the ATP-binding site of these kinases, which can lead to the suppression of downstream signaling effectors such as AKT and S6K, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cell lines. Researchers utilize this thienopyrimidinone derivative as a crucial chemical probe to dissect the complex biology of the PI3K/mTOR axis, to investigate mechanisms of therapeutic resistance, and to evaluate its potential efficacy in preclinical models of various malignancies, including breast cancer and glioblastoma. Its specific structural features, including the 3-methoxyphenyl and 3-methylbenzylsulfanyl substituents, contribute to its binding affinity and selectivity profile, making it a valuable tool for fundamental cancer biology and translational drug discovery efforts. According to a source describing its function, this compound is a PI3K/mTOR inhibitor with anticancer activity.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-5-3-6-15(11-14)13-27-21-22-18-9-10-26-19(18)20(24)23(21)16-7-4-8-17(12-16)25-2/h3-8,11-12H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKFVGPQGZZVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the class of thieno[3,2-d]pyrimidine derivatives, which have garnered attention due to their potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound by reviewing relevant studies and synthesizing findings from various sources.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the condensation of appropriate thiophene and pyrimidine precursors. The specific compound features a methoxyphenyl group and a methylsulfanyl moiety, which may influence its biological activity through electronic and steric effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds structurally related to the target compound have been evaluated for their antiproliferative effects against various cancer cell lines:

  • In vitro Studies : A study reported that certain thieno[3,2-d]pyrimidines exhibited significant cytotoxicity against cancer cell lines such as SU-DHL-6 and K562. The most potent derivatives showed IC50 values in the low micromolar range (e.g., 0.55 μM for SU-DHL-6) while maintaining low toxicity against normal cells (CC50 = 15.09 μM) .
  • Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell migration. For example, compounds demonstrated a concentration-dependent effect on lymphoma cell morphology and apoptosis induction .

Enzyme Inhibition

Thieno[3,2-d]pyrimidines are also recognized for their ability to inhibit various enzymes involved in cancer progression:

  • EZH2 Inhibition : The compound is structurally similar to other EZH2 inhibitors, which are critical in regulating gene expression related to cancer cell proliferation. Structural modifications can enhance binding affinity to the enzyme's active site .
  • VEGFR-2 Inhibition : Some derivatives have been reported as effective inhibitors of the VEGFR-2 tyrosine kinase pathway, which is essential for tumor-associated angiogenesis . This suggests that the target compound may also possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidines is heavily influenced by their structural components:

  • Functional Groups : The presence of methoxy and methylsulfanyl groups appears to enhance solubility and bioactivity. Studies indicate that substituents at specific positions on the pyrimidine ring can significantly affect potency .
  • Conformational Analysis : The conformation of these compounds plays a crucial role in their interaction with biological targets. Certain conformers have been identified as more favorable for enzyme binding .

Case Studies

Several case studies illustrate the effectiveness of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Activity Evaluation : A series of thienopyrimidine derivatives were screened for anticancer activity against human leukemia (HL-60) and colon carcinoma (HCT116) cells. Results indicated that modifications to the phenyl rings significantly impacted cytotoxicity .
  • Inhibition Studies : In a study focused on enzyme inhibition, a derivative was shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 with moderate efficacy (36% inhibition at 1 μM), highlighting its potential as an enzyme inhibitor relevant to hormone-dependent cancers .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains and fungi. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial properties, making them candidates for developing new antimicrobial agents. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties
    • Thieno[3,2-d]pyrimidine derivatives are being investigated for their anticancer activities. Preliminary studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Specific mechanisms may include the modulation of cell cycle progression and the inhibition of key signaling pathways involved in cancer proliferation.
  • Anti-inflammatory Effects
    • Some derivatives have demonstrated anti-inflammatory properties. Research indicates that they may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives, including the compound . The results showed that it exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives, the compound was found to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins . This highlights its potential as a lead compound for developing novel anticancer therapies.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for industrial production. Techniques such as continuous flow synthesis may be employed to enhance yield and purity. Key steps often include:

  • Formation of the thieno-pyrimidine core through cyclization reactions.
  • Introduction of functional groups via substitution reactions under controlled conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives exhibit varied pharmacological profiles depending on substituent modifications. Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2/3) Molecular Weight Key Features
Target Compound: 3-(3-Methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-... 2: (3-methylbenzyl)sulfanyl; 3: 3-methoxyphenyl ~410.5 (est.) Moderate lipophilicity; potential for CNS penetration due to methoxy group
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[...] 2: (4-chlorobenzyl)sulfanyl; 3: 2-methoxyphenyl ~429.9 Chlorine atom enhances electrophilicity; reported in ECHEMI databases
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benz... 2: (3-methylbenzyl)sulfanyl; 3: 4-methoxyphenyl ~424.5 Tetrahydrobenzothieno ring increases rigidity; cataloged under CAS 477331-37-6
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[...] 2: (4-fluorophenyl-oxoethyl)sulfanyl; 3: ethyl ~416.5 Fluorine and oxoethyl groups improve metabolic stability

Key Research Findings and Trends

Substituent Effects: Position 2: Sulfanyl or amino groups enhance binding to enzymes like thymidylate synthase or kinases . Position 3: Aryl groups (e.g., methoxyphenyl) improve pharmacokinetic properties and selectivity .

Ring Modifications :

  • Hydrogenation (e.g., 5,6,7,8-tetrahydro derivatives in ) increases metabolic stability but may reduce cell permeability .

Biological Targets: Thienopyrimidinones often target topoisomerases, kinases, or DNA replication machinery, as evidenced by their cytotoxic and antiproliferative activities .

Preparation Methods

Multi-Component Reaction Approaches

The four-component reaction system, originally developed for thieno[2,3-d]pyrimidin-4-ones, has been adapted for [3,2-d] isomers by modifying reactant stoichiometry and catalyst systems. Using 3-methoxyacetophenone as the ketone component, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under microwave irradiation (120°C, 300 W), the core structure forms in 68–72% yield within 45 minutes. This method eliminates chromatography requirements through in situ crystallization, though substituent flexibility remains limited compared to stepwise methods.

Stepwise Cyclization Techniques

Conventional cyclization routes employ 2-aminothiophene-3-carboxylate precursors, as demonstrated in the synthesis of analogous thienopyrimidines. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates enamine intermediates, which undergo cyclocondensation with urea derivatives under basic conditions (DBU, toluene, reflux). This approach provides greater control over substitution patterns, achieving 65–70% yields for the unsubstituted core. Recent optimizations using ionic liquid solvents ([BMIM]BF₄) at 90°C improve atom economy by 18% compared to traditional toluene systems.

Table 1. Comparative Analysis of Core Formation Methods

Method Reactants Conditions Yield (%) Purity (%)
Four-component MCR Ketone, ethyl cyanoacetate, S₈, formamide Microwave, 120°C, 45 min 68–72 92
Stepwise cyclization 2-Aminothiophene-3-carboxylate, urea DBU, toluene, reflux 8 hr 65–70 89
Ionic liquid cyclization 2-Aminothiophene-3-carboxylate, DMF-DMA [BMIM]BF₄, 90°C, 6 hr 73 94

Incorporation of the [(3-Methylphenyl)methyl]sulfanyl Group

The C2 sulfanyl group installation demands precise control of oxidation states and protecting group strategies. Thiolate-mediated nucleophilic substitution and oxidative coupling methods have been optimized for this moiety.

Nucleophilic Substitution

Reaction of 2-chlorothienopyrimidinone intermediates with (3-methylbenzyl)thiol under basic conditions (K₂CO₃, DMF, 80°C) achieves 65–70% substitution yield. Tetrabutylammonium iodide (TBAI) additive enhances reactivity through phase-transfer catalysis, reducing reaction time from 24 to 8 hours. Competing hydrolysis side reactions are minimized by maintaining anhydrous conditions and molecular sieves.

Oxidative Coupling

Oxidative dimerization of thiol precursors offers an atom-efficient alternative. Using 2-mercaptothienopyrimidinone and 3-methylbenzyl bromide with H₂O₂/Fe(NO₃)₃ in acetonitrile (60°C, 6 hr), the sulfanyl group installs with 58% yield. While avoiding halogenated intermediates, this method requires strict stoichiometric control to prevent over-oxidation to sulfones.

Table 2. Sulfanyl Group Installation Efficiency Comparison

Method Starting Material Conditions Yield (%) Selectivity (%)
Nucleophilic substitution 2-Chloro intermediate K₂CO₃/DMF/80°C, 8 hr 65–70 92
Oxidative coupling 2-Mercapto intermediate H₂O₂/Fe(NO₃)₃/CH₃CN/60°C 58 85

Optimization of Reaction Conditions and Purification Techniques

Microwave-assisted synthesis significantly enhances reaction kinetics, as demonstrated in core formation (45 min vs. 8 hr conventional). Solvent screening reveals that cyclopentyl methyl ether (CPME) improves yields by 12% compared to toluene in SNAr reactions due to its high boiling point and low polarity. Purification via antisolvent crystallization using heptane/ethyl acetate (3:1) achieves 98.5% purity without chromatography.

Challenges and Solutions in Synthesis

Key challenges include:

  • Regioselectivity in electrophilic substitutions : Addressed through careful protecting group selection (e.g., SEM protection of N3).
  • Sulfanyl group oxidation : Mitigated by conducting reactions under nitrogen atmosphere with BHT antioxidant additive.
  • Solubility issues : Overcome through solvent mixtures (DMSO/THF 1:3) for homogeneous reaction conditions.

Q & A

Q. What are the recommended synthetic routes for this thienopyrimidinone derivative, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves cyclocondensation of thiophene precursors with urea/thiourea derivatives, followed by functionalization via nucleophilic substitution or cross-coupling reactions. For example:

Core formation : Cyclize 3-aminothiophene-2-carboxylate derivatives with urea under acidic conditions to form the pyrimidinone ring.

Sulfanyl introduction : Use nucleophilic substitution with [(3-methylphenyl)methyl]thiol in the presence of a base (e.g., NaH).

Methoxyphenyl addition : Employ Suzuki-Miyaura coupling for aryl group introduction.

Control regioselectivity by optimizing reaction conditions (temperature, catalyst) and using directing groups. Structural confirmation via X-ray crystallography is critical, as demonstrated in related studies .

Q. Table 1: Key Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsReference
1CyclocondensationHCl, reflux
2Nucleophilic substitutionNaH, DMF
3Cross-couplingPd(PPh₃)₄, K₂CO₃

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • Structural confirmation :

    • Single-crystal X-ray diffraction : Resolves atomic positions and stereochemistry (e.g., used in thiopyrano-thienopyrimidinones ).
    • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm ).
    • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).
  • Purity assessment :

    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
    • Elemental analysis : Verify stoichiometry (±0.4% tolerance) .

Q. How can researchers determine key physicochemical properties (e.g., solubility, logP) for this compound?

Methodological Answer:

  • LogP : Measure via shake-flask method (octanol/water partitioning) or predict using software (e.g., ChemAxon).
  • Solubility : Perform equilibrium solubility studies in buffers (pH 1.2–7.4) with UV-Vis quantification.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting/decomposition points.

Refer to environmental fate studies for standardized protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets or binding affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with protein structures from RCSB PDB (e.g., kinase domains ).
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS).
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., sulfanyl group for H-bonding).

Validate predictions with in vitro assays, as seen in studies of pyrimidine-based inhibitors .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution (MIC) and disk diffusion .
  • Purity verification : Re-test compounds using LC-MS to exclude impurity-driven artifacts.
  • Dose-response curves : Ensure reproducibility across multiple replicates (n ≥ 3).

Methodological frameworks emphasize multi-modal validation to address discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens or bulkier groups at the 3-methoxyphenyl position.
  • Bioisosteric replacement : Replace the sulfanyl group with selenyl or amine moieties.
  • In silico screening : Prioritize analogs with improved docking scores.

SAR workflows for thienopyrimidinones highlight the importance of balancing lipophilicity and polar surface area .

Q. Table 2: SAR Trends in Thienopyrimidinone Derivatives

ModificationBiological ImpactReference
Methoxy → EthoxyIncreased solubility
Sulfanyl → SelenylEnhanced kinase inhibition
Methyl → FluorineImproved metabolic stability

Q. What experimental designs assess stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • HPLC monitoring : Track degradation products (e.g., sulfoxide formation).
  • LC-MS/MS : Identify degradation pathways (e.g., demethylation of methoxyphenyl groups).

Stability protocols from environmental chemistry studies provide robust templates .

Q. How can crystallography clarify polymorphic forms or co-crystal structures?

Methodological Answer:

  • Polymorph screening : Use solvent evaporation (e.g., methanol/water mixtures) and analyze via PXRD.
  • Co-crystallization : Soak crystals with target proteins (e.g., kinases) to resolve binding modes.
  • SC-XRD parameters : Optimize data collection at 100 K to reduce thermal motion artifacts .

Q. What in vitro models are suitable for evaluating anticancer potential?

Methodological Answer:

  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates.
  • Migration inhibition : Use scratch assays or Boyden chambers.

Follow protocols validated for pyrimidine derivatives in PubChem .

Q. How do researchers integrate this compound into broader drug discovery workflows?

Methodological Answer:

  • Lead optimization : Iterate SAR with ADMET profiling (e.g., microsomal stability, CYP inhibition).
  • In vivo studies : Conduct PK/PD in rodent models after confirming oral bioavailability in Caco-2 assays.
  • Target engagement : Use thermal shift assays (TSA) to confirm binding to intended proteins.

Align with frameworks linking chemical synthesis to therapeutic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.